molecular formula C2H9Cl2N3 B2979834 Aminoacetamidine dihydrochloride CAS No. 82102-87-2

Aminoacetamidine dihydrochloride

Cat. No.: B2979834
CAS No.: 82102-87-2
M. Wt: 146.02
InChI Key: ZZJWOAXQLNTQHY-UHFFFAOYSA-N
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Description

Aminoacetamidine dihydrochloride is a chemical compound with the molecular formula C2H8Cl2N3. It is a derivative of amidine and is commonly used in various chemical and biological research applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoacetamidine dihydrochloride can be synthesized through the reaction of aminoacetonitrile with hydrochloric acid. The reaction typically involves the following steps:

  • Aminoacetonitrile is dissolved in water.
  • Hydrochloric acid is added to the solution.
  • The mixture is heated to promote the reaction.
  • The resulting product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Aminoacetamidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amidines.

Scientific Research Applications

Aminoacetamidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of aminoacetamidine dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers. The compound’s reactivity is attributed to the presence of the amidine group, which can form stable intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetamidine dihydrobromide: Similar in structure but contains bromide ions instead of chloride ions.

    Guanidine hydrochloride: Contains a similar amidine group but with different substituents.

    Aminoethanol: Contains an amino group and a hydroxyl group, making it structurally similar.

Uniqueness

Aminoacetamidine dihydrochloride is unique due to its specific reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-aminoethanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.2ClH/c3-1-2(4)5;;/h1,3H2,(H3,4,5);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJWOAXQLNTQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82102-87-2
Record name 2-aminoethanimidamide dihydrochloride
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